molecular formula C29H31N3O4 B7753211 4-[(4-benzylpiperazin-1-yl)methyl]-5-hydroxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide

4-[(4-benzylpiperazin-1-yl)methyl]-5-hydroxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide

Cat. No.: B7753211
M. Wt: 485.6 g/mol
InChI Key: OVZVZXPLDGDUBO-UHFFFAOYSA-N
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Description

4-[(4-benzylpiperazin-1-yl)methyl]-5-hydroxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-benzylpiperazin-1-yl)methyl]-5-hydroxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with a halogenated intermediate.

    Functional Group Modifications: The hydroxyl, methoxy, and carboxamide groups are introduced through various functional group transformations, such as hydroxylation, methylation, and amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-benzylpiperazin-1-yl)methyl]-5-hydroxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride, potassium tert-butoxide, and various halogenated compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a benzofuranone derivative, while reduction of the carboxamide group can produce a benzofuran-amine derivative.

Scientific Research Applications

4-[(4-benzylpiperazin-1-yl)methyl]-5-hydroxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(4-benzylpiperazin-1-yl)methyl]-5-hydroxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-benzylpiperazin-1-yl)methyl]-5-hydroxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical properties and potential applications. Its benzofuran core, combined with the piperazine ring and various functional groups, makes it a versatile compound for research in multiple scientific fields.

Properties

IUPAC Name

4-[(4-benzylpiperazin-1-yl)methyl]-5-hydroxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O4/c1-20-27(29(34)30-22-8-10-23(35-2)11-9-22)28-24(25(33)12-13-26(28)36-20)19-32-16-14-31(15-17-32)18-21-6-4-3-5-7-21/h3-13,33H,14-19H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZVZXPLDGDUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2CN3CCN(CC3)CC4=CC=CC=C4)O)C(=O)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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